N-[2-(6-methoxy-1H-indol-3-yl)ethyl]-2-propylpentanamide
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Overview
Description
N-[2-(6-methoxy-1H-indol-3-yl)ethyl]-2-propylpentanamide is a synthetic compound that belongs to the class of indole derivatives Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(6-methoxy-1H-indol-3-yl)ethyl]-2-propylpentanamide typically involves the reaction of 6-methoxyindole with an appropriate alkylating agent to introduce the ethyl group at the 2-position. This is followed by the introduction of the propylpentanamide moiety through amide bond formation. Common reagents used in these reactions include alkyl halides, amines, and coupling agents such as carbodiimides.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
N-[2-(6-methoxy-1H-indol-3-yl)ethyl]-2-propylpentanamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the amide moiety can be reduced to an amine.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Electrophilic reagents such as halogens (e.g., chlorine, bromine) or nitrating agents (e.g., nitric acid) are used under controlled conditions.
Major Products Formed
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated or nitrated indole derivatives.
Scientific Research Applications
N-[2-(6-methoxy-1H-indol-3-yl)ethyl]-2-propylpentanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(6-methoxy-1H-indol-3-yl)ethyl]-2-propylpentanamide involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. This can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide:
N-[2-(6-hydroxy-1H-indol-3-yl)ethyl]acetamide: Another indole derivative with distinct properties.
Uniqueness
N-[2-(6-methoxy-1H-indol-3-yl)ethyl]-2-propylpentanamide is unique due to its specific substitution pattern and the presence of the propylpentanamide moiety. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C19H28N2O2 |
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Molecular Weight |
316.4 g/mol |
IUPAC Name |
N-[2-(6-methoxy-1H-indol-3-yl)ethyl]-2-propylpentanamide |
InChI |
InChI=1S/C19H28N2O2/c1-4-6-14(7-5-2)19(22)20-11-10-15-13-21-18-12-16(23-3)8-9-17(15)18/h8-9,12-14,21H,4-7,10-11H2,1-3H3,(H,20,22) |
InChI Key |
XFOIOLGFEYYALI-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CCC)C(=O)NCCC1=CNC2=C1C=CC(=C2)OC |
Origin of Product |
United States |
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